molecular formula C23H18ClN3O3 B7686036 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)benzamide

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)benzamide

Cat. No.: B7686036
M. Wt: 419.9 g/mol
InChI Key: HSQWAHVHTBBALJ-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)benzamide is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

The synthesis of 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)benzamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzohydrazide with ethyl 2-(2-ethoxyphenyl)acetate in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which then undergoes cyclization to form the oxadiazole ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the ethoxy group, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the oxadiazole ring or the chlorophenyl group, depending on the reaction conditions.

    Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide, leading to the formation of various substituted derivatives.

Scientific Research Applications

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Materials Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.

    Biological Research: Researchers use this compound to study the mechanisms of action of oxadiazole derivatives and their interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Similar compounds to 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)benzamide include other oxadiazole derivatives such as:

    5-(4-chlorophenyl)-1,3,4-oxadiazole-2-amine: This compound shares the oxadiazole ring and chlorophenyl group but differs in the substituents attached to the ring.

    2-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,3,4-oxadiazole: This compound has a similar structure but with different positions of the substituents on the oxadiazole ring.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3/c1-2-29-20-10-6-5-9-19(20)25-22(28)17-7-3-4-8-18(17)23-26-21(27-30-23)15-11-13-16(24)14-12-15/h3-14H,2H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQWAHVHTBBALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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